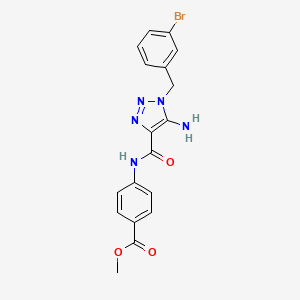
methyl 4-(5-amino-1-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "methyl 4-(5-amino-1-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate" is a complex molecule that likely contains a triazole ring, a bromobenzyl group, and an amino group as part of its structure. This type of compound is of interest due to its potential applications in pharmaceuticals and materials science. The triazole core, in particular, is a versatile scaffold in medicinal chemistry, often providing compounds with a range of biological activities.
Synthesis Analysis
The synthesis of related triazole compounds has been demonstrated in various studies. For instance, the synthesis of a triazole derivative with a benzyl group is described, where the starting material undergoes decarboxylation and isomerization reactions to yield the desired product . Another related synthesis involves the preparation of a triazole compound by treating an amino-triazole with an aldehyde to form a crystalline monohydrate . These methods could potentially be adapted to synthesize the compound , with modifications to incorporate the 3-bromobenzyl and carboxamido functional groups.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be quite complex, with the potential for various isomeric forms. For example, in the case of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, the molecules are linked into sheets or chains depending on the isomeric form, which is stabilized by hydrogen bonds . The molecular structure of the compound of interest would likely exhibit similar complexity, with the potential for intermolecular interactions such as hydrogen bonding, which could influence its crystalline form and stability.
Chemical Reactions Analysis
Triazole compounds can undergo a variety of chemical reactions. The Dimroth rearrangement is one such reaction where a triazole derivative is transformed in basic solutions to yield an equilibrium mixture of isomers . This type of reaction could be relevant for the compound , as it may undergo similar isomerization under certain conditions. Additionally, the presence of the bromobenzyl group could make the compound amenable to further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on their specific substituents. For example, the synthesis of labeled triazole compounds has been reported, with specific activities indicating their potential use in radiolabeling studies . The compound of interest would likely have distinct physical properties such as melting point, solubility, and crystallinity, which would be influenced by its molecular structure and intermolecular interactions. Chemical properties such as reactivity and stability would also be important, particularly in the context of its potential applications.
科学的研究の応用
Subheading
Anticancer Properties of Triazole DerivativesResearch on triazole derivatives, like methyl 4-(5-amino-1-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate, has shown promising anticancer potential. For instance, Bekircan et al. (2008) synthesized various 4-amino-triazole derivatives and evaluated their anticancer activity against a range of cancer cell lines, including lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers. The study revealed that certain synthesized compounds exhibited significant anticancer effects, emphasizing the potential of these derivatives in cancer treatment research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antimicrobial Activities of Triazole Derivatives
Subheading
Antimicrobial Potential of Triazole CompoundsTriazole derivatives have also been found to possess antimicrobial properties. A study by Bektaş et al. (2007) focused on synthesizing new 1,2,4-triazole derivatives and testing their antimicrobial activities. The results showed that some of the synthesized compounds had good to moderate activities against various microorganisms, highlighting the potential use of triazole derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antioxidant Properties of Triazole Compounds
Subheading
Antioxidant Effects of Triazole-Based CompoundsIn addition to their anticancer and antimicrobial properties, certain triazole derivatives have shown antioxidant capabilities. For example, a study conducted by Hussain (2016) synthesized new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol and assessed their antioxidant properties using DPPH and FRAP assays. The study found that compounds like 7d, 7e, and 7f exhibited significant free-radical scavenging abilities in both assays, indicating the potential of these compounds as antioxidants (Hussain, 2016).
作用機序
Target of Action
They are often used in medicinal chemistry due to their ability to mimic the structure of various bioactive compounds .
Mode of Action
The mode of action would depend on the specific biological target of the compound. The 1,2,3-triazole moiety can participate in hydrogen bonding and dipole-dipole interactions, which could influence its interaction with biological targets .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. 1,2,3-triazoles are known to be involved in a wide range of biological activities, suggesting they could potentially interact with multiple pathways .
Pharmacokinetics
The presence of the 1,2,3-triazole moiety could potentially enhance the compound’s stability and bioavailability .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. The 1,2,3-triazole moiety is known for its stability, suggesting the compound could potentially be stable under a variety of conditions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[[5-amino-1-[(3-bromophenyl)methyl]triazole-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5O3/c1-27-18(26)12-5-7-14(8-6-12)21-17(25)15-16(20)24(23-22-15)10-11-3-2-4-13(19)9-11/h2-9H,10,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTCIXHLDMPTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(5-amino-1-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B2518018.png)
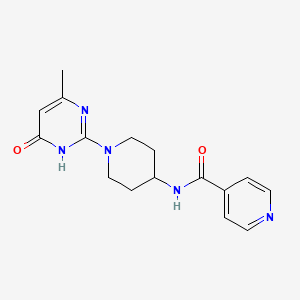
![6-Isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2518022.png)
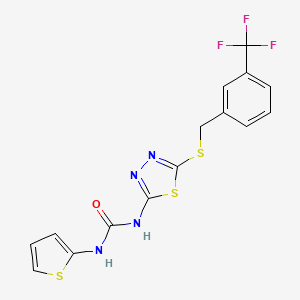
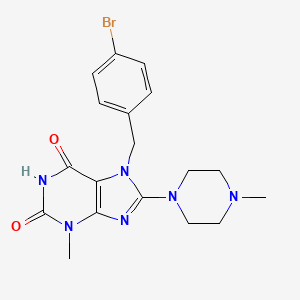
![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2518028.png)

![4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2518030.png)
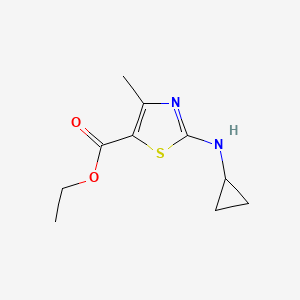

![2-[[4-(3-Amino-3-oxopropyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2518034.png)
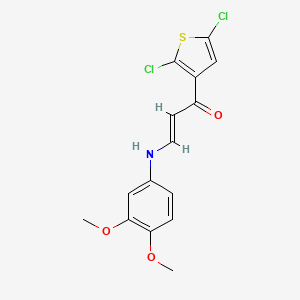
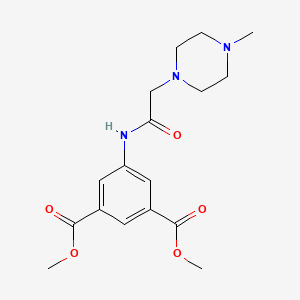
![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)